molecular formula C8H9O4P B8645312 2-Ethoxy-2-oxo-1,3,2-benzodioxaphosphole

2-Ethoxy-2-oxo-1,3,2-benzodioxaphosphole

Cat. No. B8645312
M. Wt: 200.13 g/mol
InChI Key: FBJABOYDMBHVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04642365

Procedure details

Pyrocatechol (1.249 g, 11.35 mM) was dissolved in 42 ml of ether and, using 2.297 g (22.70 mM) of triethylamine and 1.849 g (11.35 mM) of ethyl dichlorophosphate, the reaction was carried out at -40° C. to -35° C. and the reaction mixture treated in the same manner as in Reference Example 1. There was obtained 2.159 g (95.0% yield) of ethyl o-phenylene phosphate as a colorless viscous oil.
Quantity
1.249 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
2.297 g
Type
reactant
Reaction Step Two
Quantity
1.849 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C(N(CC)CC)C.[P:16](Cl)(Cl)([O:18][CH2:19][CH3:20])=[O:17]>CCOCC>[P:16]1([O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1)([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
1.249 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
42 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2.297 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.849 g
Type
reactant
Smiles
P(=O)(OCC)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was carried out at -40° C. to -35° C.
ADDITION
Type
ADDITION
Details
the reaction mixture treated in the same manner as in Reference Example 1

Outcomes

Product
Name
Type
product
Smiles
P1(=O)(OCC)OC2=C(C=CC=C2)O1
Measurements
Type Value Analysis
AMOUNT: MASS 2.159 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.